

Spectroscopic Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-3-thiosemicarbazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(3-Chlorophenyl)-3-thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for the 3-chloro isomer, this guide utilizes data from the closely related 4-(4-chlorophenyl)-3-thiosemicarbazide as a representative example to illustrate the expected spectral characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, structured format to facilitate research and development.

Chemical Structure and Properties

- Compound Name: **4-(3-Chlorophenyl)-3-thiosemicarbazide**
- Molecular Formula: $C_7H_8ClN_3S$ [1]
- Molecular Weight: 201.67 g/mol [1]
- CAS Number: 42135-76-2

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for chlorophenyl-substituted thiosemicarbazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following data is for the analogous 4-(4-chlorophenyl)-3-thiosemicarbazide and is presented here as an illustrative example.

Table 1: ^{13}C NMR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide

Chemical Shift (δ) ppm	Assignment
181.8	C=S (Thiourea carbon)
137.0	Aromatic C-Cl
131.1	Aromatic CH
129.7	Aromatic CH
128.1	Aromatic C-N

Data sourced from PubChem for 4-(4-chlorophenyl)-3-thiosemicarbazide.[\[2\]](#)

^1H NMR Spectroscopy (Expected)

For **4-(3-Chlorophenyl)-3-thiosemicarbazide**, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the thiosemicarbazide moiety. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-(3-Chlorophenyl)-3-thiosemicarbazide** is expected to show characteristic absorption bands for N-H, C=S, and aromatic C-H and C=C bonds. The data below for the 4-chloro isomer illustrates these features.

Table 2: FT-IR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide

Wavenumber (cm ⁻¹)	Assignment
3400 - 3200	N-H stretching (NH and NH ₂)
3100 - 3000	Aromatic C-H stretching
1600 - 1585	Aromatic C=C stretching
1500 - 1400	Aromatic C=C stretching
~1300	C=S stretching
850 - 550	C-Cl stretching
900 - 675	Aromatic C-H bending (oop)

General ranges are based on established IR correlation charts. Specific peak values for 4-(4-chlorophenyl)-3-thiosemicarbazide can be found on PubChem.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **4-(3-Chlorophenyl)-3-thiosemicarbazide**, the molecular ion peak [M]⁺ is expected at m/z 201, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak).

Table 3: Mass Spectrometry Data of **4-(3-Chlorophenyl)-3-thiosemicarbazide**

m/z	Assignment
201	[M] ⁺ (with ³⁵ Cl)
203	[M+2] ⁺ (with ³⁷ Cl)

Expected values based on the molecular formula.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**
 - Acquire a proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[4\]](#)
 - Place the mixture in a pellet die and apply pressure to form a transparent pellet.[\[4\]](#)

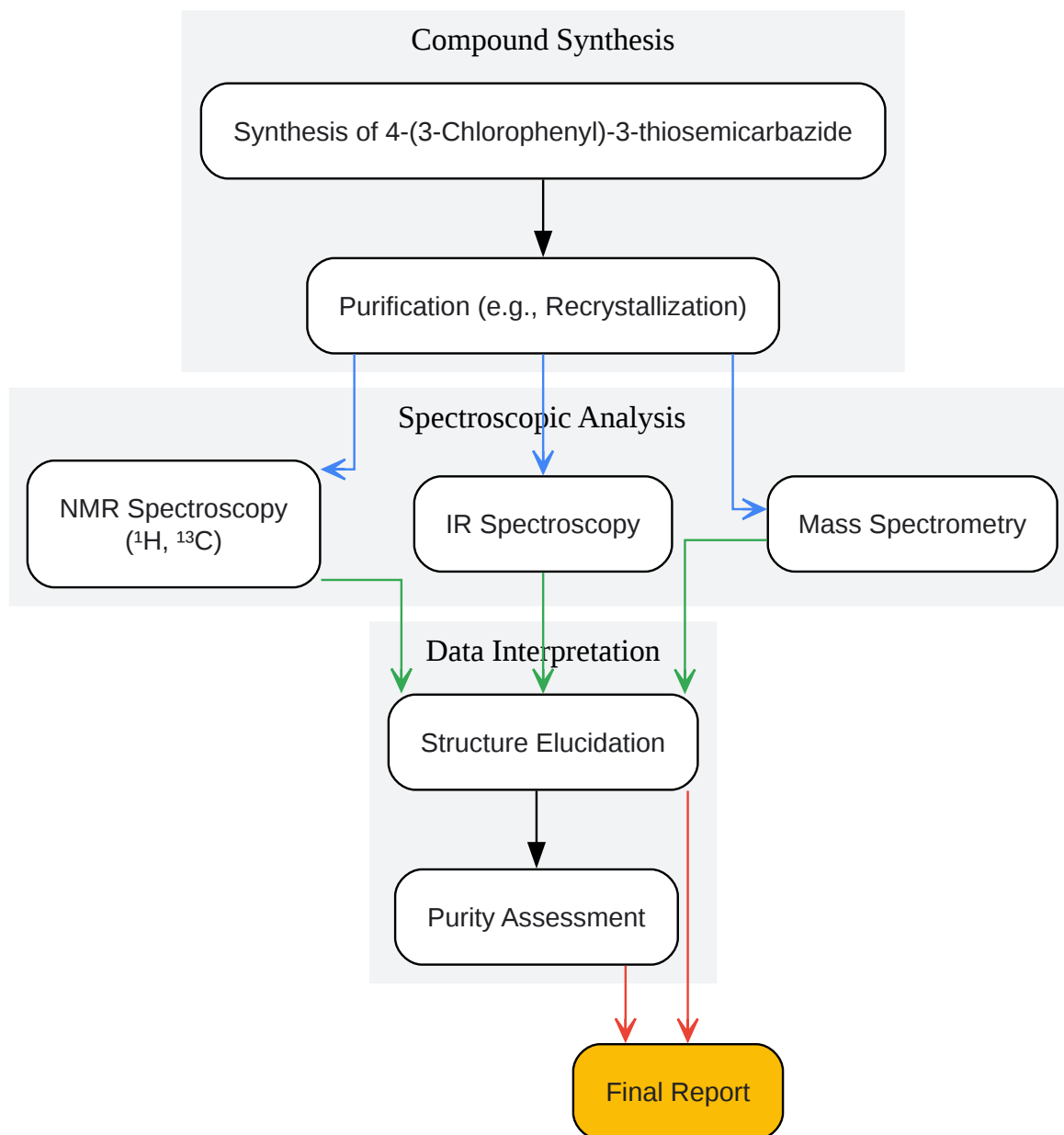
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the sample holder and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).^[5]
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range to observe the molecular ion and fragment ions.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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